molecular formula C22H35NO4.HCl B000045 Aconosine CAS No. 38839-95-1

Aconosine

Cat. No.: B000045
CAS No.: 38839-95-1
M. Wt: 377.51 g/mol
InChI Key: VCOQRRVEIUTMFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aconosine involves several steps, starting from the extraction of precursor compounds from Aconitum plants. The primary synthetic route includes the amination of tetracyclic or pentacyclic diterpenoids . The reaction conditions typically involve the use of organic solvents such as chloroform or diethyl ether, and the process may include steps like acetylation and benzoylation to modify the functional groups .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound and its derivatives in larger quantities. Techniques such as biotransformation using microbial cultures and chemical synthesis using advanced catalysts are being explored .

Chemical Reactions Analysis

Types of Reactions

Aconosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Aconosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aconosine involves its interaction with various molecular targets and pathways. It primarily exerts its effects by modulating ion channels and receptors in the nervous system. For example, this compound can bind to sodium channels, leading to altered neuronal excitability and pain perception . Additionally, it can interact with various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .

Comparison with Similar Compounds

Aconosine is part of a larger group of diterpene alkaloids, which include compounds like aconitine, mesaconitine, and hypaconitine . Compared to these similar compounds, this compound is unique in its specific structural features and its potent pharmacological effects. For instance, aconitine is known for its strong cardiotoxic effects, while this compound has a more balanced profile of therapeutic and toxic effects .

List of Similar Compounds

Properties

IUPAC Name

11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQRRVEIUTMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959626
Record name 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38839-95-1
Record name Aconosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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